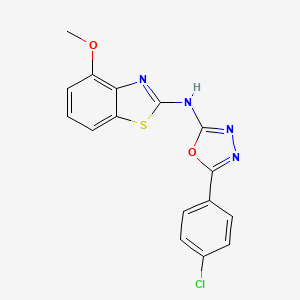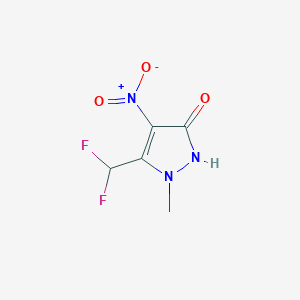
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Difluoromethylation is a process that introduces a CF2H group into a molecule . This process has been used to modify various types of organic compounds, including heteroaromatics .
Synthesis Analysis
Difluoromethylation processes have seen significant advances in recent years . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C(sp3)–CF2H bonds .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Singh et al. explored the green synthesis of pyrazol derivatives and their application for corrosion mitigation of N80 steel in an acidizing environment, significant for the petroleum industry. Their findings demonstrated the high efficiency of these derivatives in corrosion inhibition, supported by various analytical techniques, including electrochemical impedance spectroscopy and surface analysis methods (Singh, Ansari, Quraishi, & Kaya, 2020).
Catalysis in Organic Synthesis
Zhou et al. reported on dinickel(II) complexes of bis(N-heterocyclic carbene) ligands, demonstrating their efficiency as catalysts in coupling reactions of aryl chlorides. This study showcases the role of pyrazole derivatives in facilitating significant organic transformations, contributing to the synthesis of complex organic compounds (Zhou, Xi, Chen, & Da‐qi Wang, 2008).
Synthesis and Reactivity
Dalinger et al. detailed the synthesis and comparison of reactivity of trinitropyrazole derivatives, highlighting their potential in nucleophilic substitution reactions. Such studies underscore the versatility of pyrazole derivatives in synthetic chemistry, offering pathways to novel compounds (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).
Molecular Functionalization for Material Science
A research focused on the methylation of pyrazol derivatives to synthesize analgesic compounds, indicating the chemical modification capabilities of pyrazole cores for developing materials with desired properties. Such functionalization strategies are pivotal in materials science for optimizing the performance of organic compounds in various applications (Burgart et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for “5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol” is not available, compounds that inhibit ornithine decarboxylase (ODC), such as Difluoromethylornithine (DFMO, eflornithine), are known to have broad-spectrum therapeutic effects . They are used in the fight against diverse viruses, including SARS-CoV-2 .
Direcciones Futuras
Difluoromethylation is a field of research that has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research in this area may focus on further improving the efficiency and selectivity of difluoromethylation reactions .
Propiedades
IUPAC Name |
3-(difluoromethyl)-2-methyl-4-nitro-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O3/c1-9-2(4(6)7)3(10(12)13)5(11)8-9/h4H,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGKMKVQGVMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
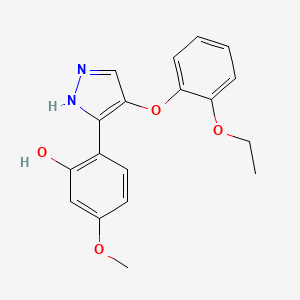
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)

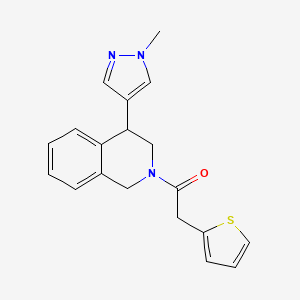
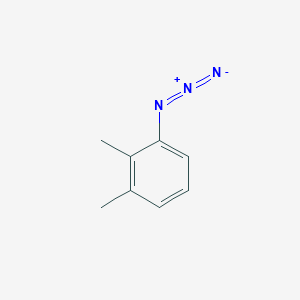
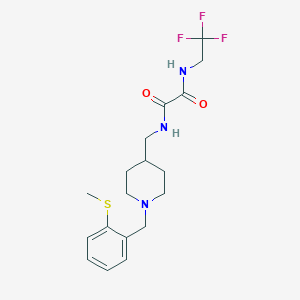

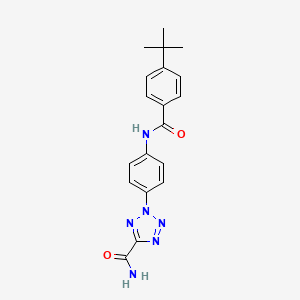
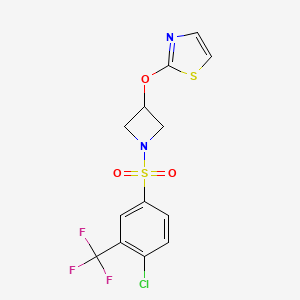
![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)
